2-[(2-Ethenylphenyl)methyl]oxirane
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Overview
Description
2-[(2-Ethenylphenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group with an ethenyl substituent attached to one of the carbon atoms in the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethenylphenyl)methyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids. For instance, the reaction of 2-[(2-Ethenylphenyl)methyl]alkene with a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions can yield the desired epoxide . The reaction typically proceeds with syn stereochemistry, meaning both new C-O bonds form on the same face of the double bond.
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex epoxides like this compound, using appropriate catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethenylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Epoxides can be oxidized to diols or reduced to alkanes, depending on the reagents used.
Substitution Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, resulting in the formation of various substituted products.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack. Common acids used include hydrochloric acid and sulfuric acid.
Basic Conditions: In basic conditions, nucleophiles such as hydroxide ions or alkoxide ions can attack the less substituted carbon of the epoxide ring, leading to ring-opening.
Major Products Formed
Diols: When the epoxide undergoes hydrolysis, it forms diols.
Amino Alcohols: Reaction with amines can yield amino alcohols.
Thioethers: Reaction with thiols can produce thioethers.
Scientific Research Applications
2-[(2-Ethenylphenyl)methyl]oxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Epoxides are used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.
Pharmaceuticals: Epoxide-containing compounds are explored for their potential biological activities and as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 2-[(2-Ethenylphenyl)methyl]oxirane primarily involves the ring-opening reactions due to the strain in the three-membered ring. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. In the presence of acids, the epoxide ring is protonated, making it more susceptible to nucleophilic attack. In basic conditions, nucleophiles attack the less substituted carbon of the epoxide ring .
Comparison with Similar Compounds
2-[(2-Ethenylphenyl)methyl]oxirane can be compared with other epoxides such as:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol.
Propylene Oxide: Another simple epoxide, used in the production of polyether polyols for polyurethane foams.
Styrene Oxide: Similar to this compound, but with a phenyl group directly attached to the oxirane ring
Properties
CAS No. |
63338-09-0 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h2-6,11H,1,7-8H2 |
InChI Key |
ASYDHHZLJPHNJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
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